tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate
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Overview
Description
tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.2512 g/mol . This compound is characterized by the presence of a tert-butyl group, an ethynyl group, and a pyrimidinyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethynylpyrimidine and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Synthetic Route: The reaction proceeds through the nucleophilic attack of the ethynyl group on the bromoacetate, resulting in the formation of this compound.
Chemical Reactions Analysis
tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is utilized in biochemical studies to investigate the interactions of pyrimidine derivatives with biological targets.
Industry: It is employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate can be compared with other similar compounds, such as:
tert-butyl2-[(2-ethynylpyrimidin-4-yl)oxy]acetate: This compound has a similar structure but differs in the position of the ethynyl group on the pyrimidine ring.
tert-butyl2-[(2-ethynylpyrimidin-6-yl)oxy]acetate: Another similar compound with the ethynyl group at a different position on the pyrimidine ring.
tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]propionate: This compound has a propionate group instead of an acetate group, leading to different chemical properties and reactivity
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Properties
IUPAC Name |
tert-butyl 2-(2-ethynylpyrimidin-5-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-5-10-13-6-9(7-14-10)16-8-11(15)17-12(2,3)4/h1,6-7H,8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNKUYAETBYCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CN=C(N=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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